3-(Dimethylamino)-l-alanine

概要

説明

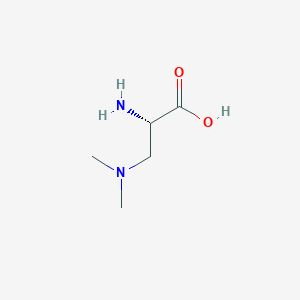

3-(Dimethylamino)-l-alanine is an organic compound that belongs to the class of amino acids It is characterized by the presence of a dimethylamino group attached to the alanine backbone

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethylamino)-l-alanine typically involves the reaction of alanine with dimethylamine under specific conditions. One common method is the amidation reaction, where alanine is reacted with dimethylamine in the presence of a catalyst such as lead acetate. This reaction can be carried out under solvent-free conditions or in the presence of a suitable solvent like methanol .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient methods. For example, the reaction of alanine with dimethylamine can be optimized using continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of alternative catalysts and solvents can further enhance the efficiency and sustainability of the production process .

化学反応の分析

Types of Reactions: 3-(Dimethylamino)-l-alanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into simpler amines.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Halogenating agents like thionyl chloride can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

科学的研究の応用

Chemical Properties and Structure

3-(Dimethylamino)-L-alanine is an amino acid derivative with the molecular formula C₅H₁₂N₂O₂. Its structure includes a dimethylamino group attached to the alpha carbon of L-alanine, which influences its biochemical interactions and functional properties.

Biochemical Research Applications

1. Neurotransmitter Research

DMAA has been investigated for its role as a potential neurotransmitter modulator. Research indicates that compounds similar to DMAA can influence neurotransmitter systems, particularly those involving glutamate receptors. This modulation is significant in understanding neurodegenerative diseases, where excitotoxicity plays a role in neuronal damage .

2. Drug Delivery Systems

Recent studies have explored the use of DMAA in developing drug delivery systems, particularly for targeting the blood-brain barrier (BBB). Nanoparticles functionalized with DMAA have shown increased permeability across the BBB when combined with other compounds like glutathione. This suggests that DMAA could enhance the delivery of therapeutic agents to the central nervous system, which is crucial for treating neurological disorders .

Pharmacological Applications

1. Antiviral and Anticancer Research

DMAA has been noted for its potential therapeutic applications in antiviral and anticancer research. Its structural properties may allow it to interact with specific biological pathways involved in viral replication and cancer cell proliferation. Preliminary studies suggest that DMAA could inhibit certain viral activities and induce apoptosis in cancer cells, warranting further investigation into its mechanisms of action.

2. Role in Metabolic Processes

Research indicates that DMAA may play a role in metabolic processes within cells. It has been shown to influence energy metabolism, particularly under conditions of metabolic stress. For instance, studies on Trypanosoma cruzi demonstrate that alanine metabolism, which includes derivatives like DMAA, is crucial for ATP synthesis during starvation conditions . This highlights the compound's potential utility in understanding energy dynamics in various organisms.

Case Studies and Experimental Findings

| Study Focus | Findings | Implications |

|---|---|---|

| Neurotransmitter Modulation | DMAA influences glutamate receptor activity | Potential for treating neurodegenerative diseases |

| Drug Delivery Systems | Enhanced BBB permeability with DMAA-functionalized nanoparticles | Improved delivery of therapeutics to the brain |

| Antiviral Activity | Preliminary evidence of antiviral effects | Need for further exploration in virology |

| Metabolic Role | Supports ATP synthesis under stress conditions | Insights into energy metabolism in parasites |

作用機序

The mechanism of action of 3-(Dimethylamino)-l-alanine involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and metabolic pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

類似化合物との比較

Dimethylaminopropylamine: Used in the production of surfactants and personal care products.

Dimethylaminoacrolein: Known for its unique properties and applications in organic synthesis.

Dimethylaniline: Used as a precursor in the synthesis of dyes and other chemicals.

Uniqueness: 3-(Dimethylamino)-l-alanine is unique due to its specific structure, which combines the properties of an amino acid with those of a dimethylamino group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications. Its ability to interact with biological molecules also sets it apart from other similar compounds .

生物活性

3-(Dimethylamino)-L-alanine (DMAA) is a non-proteinogenic amino acid that has garnered attention for its potential biological activities, particularly in the context of neurotoxicity and its role in various cellular processes. This article synthesizes current research findings on the biological activity of DMAA, including its effects on cellular mechanisms, potential therapeutic applications, and associated risks.

Chemical Structure and Properties

Chemical Structure :

DMAA is characterized by a dimethylamino group attached to the alpha carbon of the alanine backbone. Its structural formula can be represented as follows:

Physical Properties :

- Molecular Weight : 116.16 g/mol

- Solubility : Soluble in water, making it bioavailable for various biological interactions.

Neurotoxicity and Disease Association

Research has indicated that DMAA may exhibit neurotoxic properties. Notably, studies have linked similar compounds, such as β-methylamino-L-alanine (BMAA), to neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) and Parkinsonism dementia complex (PDC) . While DMAA's direct role in these conditions remains to be fully elucidated, its structural similarities to BMAA warrant further investigation.

- Neurotoxic Effects : In animal studies, high doses of related compounds have resulted in symptoms such as weakness and loss of coordination . This raises concerns about potential long-term effects of DMAA exposure.

Cellular Uptake and Transport Mechanisms

Studies on amino acid derivatives suggest that DMAA may utilize specific transport systems for cellular uptake. For instance, research on L-alanine derivatives has shown that they are transported via the alanine-serine-cysteine (ASC) transporter system . Understanding these mechanisms is crucial for evaluating DMAA's bioactivity in various cell types.

Therapeutic Potential

Despite concerns regarding toxicity, there is interest in the potential therapeutic applications of DMAA:

- Anticancer Activity : Amino acids and their metal complexes have been studied for their anticancer properties. For example, chromium(III) complexes with alanine have shown significant antimicrobial activity against various pathogens . This opens avenues for exploring DMAA's derivatives in cancer therapy.

- Neuroprotective Effects : Some studies suggest that modifications of amino acids can lead to neuroprotective effects. Further research is needed to determine if DMAA or its derivatives can confer similar benefits.

Table 1: Summary of Biological Activities of DMAA Derivatives

特性

IUPAC Name |

(2S)-2-amino-3-(dimethylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2/c1-7(2)3-4(6)5(8)9/h4H,3,6H2,1-2H3,(H,8,9)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEZRWUUMKVVUPT-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30906107 | |

| Record name | 3-(Dimethylamino)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30906107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4746-36-5, 10138-99-5 | |

| Record name | Azaleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004746365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propionic acid, 2-amino-3-(dimethylamino)-, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010138995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Dimethylamino)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30906107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。